Gap 27

Description

Properties

IUPAC Name |

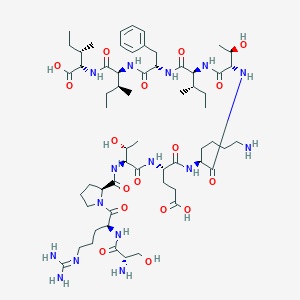

(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H101N15O17/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65)/t31-,32-,33-,34+,35+,37-,38-,39-,40-,41-,42-,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRAPDIXXYFGJG-MDAHIHQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H101N15O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432769 | |

| Record name | GAP 27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198284-64-9 | |

| Record name | GAP 27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Gap 27 as a Connexin 43 Inhibitor: A Technical Guide

Abstract: This document provides a comprehensive technical overview of Gap 27, a mimetic peptide widely used as a selective and reversible inhibitor of Connexin 43 (Cx43). This compound, with the sequence SRPTEKTIFII, corresponds to a segment on the second extracellular loop of Cx43.[1][2][3] It serves as an invaluable tool for investigating the multifaceted roles of Cx43 in cellular physiology and pathology. This guide details its mechanism of action, presents quantitative data from key studies, outlines experimental protocols for its use, and visualizes its effects on cellular signaling pathways.

Introduction to this compound

This compound is a synthetic, eleven-amino-acid peptide (SRPTEKTIFII) that mimics a specific sequence (amino acids 204–214) on the second extracellular loop of Connexin 43 (Cx43), the most ubiquitously expressed gap junction protein in the human body.[2][3][4] This structural homology allows this compound to act as a specific and reversible inhibitor of Cx43-mediated intercellular communication.[2][5] It is a crucial tool for dissecting the functions of Cx43 in both its hemichannel and gap junction channel configurations. Unlike genetic knockdown or knockout approaches, this compound allows for acute, transient blockade of Cx43 function without altering the protein's expression levels, making it ideal for studying dynamic cellular processes.[1][2][6]

Mechanism of Action

This compound exerts a dual inhibitory effect on Cx43 by targeting both unapposed hemichannels and fully formed gap junction channels. The mechanism involves the peptide binding to the extracellular loops of Cx43, which are accessible in both configurations.[7][8]

-

Hemichannel Inhibition: this compound rapidly blocks the function of Cx43 hemichannels (unapposed connexons on the cell surface). This inhibition occurs within minutes of application and prevents the release of signaling molecules like ATP and the uptake of extracellular substances.[7][8][9]

-

Gap Junction Inhibition: The blockade of gap junctional intercellular communication (GJIC) is a slower process, typically occurring after 30 minutes or more of exposure.[7][8] It is hypothesized that the peptide must first permeate the intercellular space to access the binding sites within the gap junction plaque, leading to the uncoupling of adjacent cells.[7]

Furthermore, this compound's mechanism may involve post-translational modifications. Studies have shown that this compound can induce the phosphorylation of Cx43 at serine 368 (Ser368), a modification associated with reduced gap junction communication.[6]

Quantitative Data on this compound Efficacy

The inhibitory effects of this compound have been quantified across various experimental models. The following tables summarize key findings.

Table 1: Inhibition of Cx43 Hemichannel Electrophysiological Activity

| Cell Type | This compound Concentration | Incubation Time | Key Finding | Control | Reference |

| HeLa cells expressing Cx43 | 200 µM | 30 min | Reduced unitary current events at +70 mV. | Scrambled this compound (SGap27) had no effect. | [10] |

| HeLa cells expressing Cx43 | Not specified | Several minutes | Shifted the voltage-dependence of Cx43 hemichannel opening to more positive potentials. | Untreated cells. | [10] |

| Pig ventricular cardiomyocytes | 200 µM | 5 min | Inhibited Ca²⁺-potentiated Cx43 hemichannel activity. | Untreated cells. | [10] |

Table 2: Inhibition of Dye Transfer and Molecular Passage

| Assay Type | Cell Type | This compound Concentration | Key Finding | Reference |

| Calcein Efflux | HeLa cells expressing Cx43 | 300 µM | Inhibited the increased rate of calcein efflux triggered by divalent-free solution. | [10] |

| Dye Uptake | Human keratinocytes & fibroblasts | 100 nM - 100 µM | Attenuated hemichannel activity (dye uptake). | [11][12] |

| Dye Spread | Ex vivo wound healing models | Not specified | Decreased dye spread between cells at the wound margin. | [1][13] |

| Gap Junction Coupling | Keratinocytes & HeLa-Cx43 cells | 50 µM | Effectively inhibits gap junction coupling. | [2][3][5] |

Table 3: Effects on Cellular Processes

| Process | Model System | This compound Concentration | Key Finding | Reference |

| Cell Migration | Adult keratinocytes (AK), Juvenile foreskin fibroblasts (JFF) | 100 nM - 100 µM | Enhanced scrape wound closure rates by ~50%. | [11][12] |

| Cell Proliferation | Human neonatal dermal fibroblasts (HNDF) | Not specified | Enhanced cell proliferation rates. | [11][12] |

| Wound Closure | Ex vivo human corneas | Not specified | Accelerated the rate of epithelial wound closure. | [6] |

| Neuroprotection | 6-OHDA Parkinson's mouse model | Not specified | Reduced death of dopamine neurons; decreased total Cx43 protein levels. | [14] |

Experimental Protocols

Electrophysiological Recording of Cx43 Hemichannels

This protocol is adapted from studies measuring unitary currents through Cx43 hemichannels using patch-clamp techniques.[10]

Objective: To measure single-channel currents of Cx43 hemichannels and assess inhibition by this compound.

Materials:

-

Cells expressing Cx43 (e.g., HeLa-Cx43 or primary cardiomyocytes).

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular Solution (in mM): 150 NaCl, 4 CsCl, 2 CaCl₂, 2 MgCl₂, 5 HEPES, 5 glucose, 2 pyruvic acid (pH 7.4).[15]

-

Pipette (Intracellular) Solution (in mM): 125 CsCl, 10 NaAsp, 1 MgCl₂, 2 EGTA, 0.26 CaCl₂, 10 TEA-Cl, 5 HEPES (pH 7.2).[15]

-

This compound peptide and a scrambled control peptide (SGap27), dissolved in extracellular solution to final concentration (e.g., 200 µM).

Methodology:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Clamp the membrane potential (Vm) at a holding potential where hemichannels are closed (e.g., -30 mV or -70 mV).[10]

-

Apply depolarizing voltage steps (e.g., to +70 mV or +80 mV for 30 seconds) to induce hemichannel opening.[10] Record the resulting currents.

-

-

Inhibition Assay:

-

Obtain baseline recordings of hemichannel activity.

-

Perfuse the bath with extracellular solution containing this compound (e.g., 200 µM) or the scrambled control peptide.

-

After a designated incubation period (e.g., 5-30 minutes), repeat the voltage-step protocol and record currents.

-

-

Data Analysis:

-

Identify unitary current events, characterized by a single-channel conductance of ~220 pS for Cx43.[10]

-

Quantify hemichannel activity by integrating the current traces over the duration of the voltage step to calculate the total charge transfer (Qm).

-

Compare Qm before and after peptide application to determine the percentage of inhibition.

-

Dye Transfer Assay (Calcein Efflux)

This protocol measures the release of a fluorescent dye through hemichannels.[10]

Objective: To assess Cx43 hemichannel permeability and its inhibition by this compound.

Materials:

-

Adherent cells expressing Cx43.

-

Calcein-AM fluorescent dye.

-

Normal extracellular buffer (containing Ca²⁺ and Mg²⁺).

-

Divalent-Free (NDF) buffer to induce hemichannel opening.

-

This compound peptide.

-

Fluorescence microscope with time-lapse imaging capabilities.

Methodology:

-

Cell Loading: Incubate cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. The AM ester is cleaved by intracellular esterases, trapping the fluorescent calcein inside the cells.

-

Baseline Measurement: Wash cells with normal buffer and acquire baseline fluorescence images.

-

Inhibition: For the test condition, pre-incubate cells with this compound (e.g., 300 µM) for 15-30 minutes.

-

Induction of Efflux: Perfuse the cells with NDF buffer (with or without this compound) to trigger the opening of Cx43 hemichannels.

-

Data Acquisition: Capture fluorescence images at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

Data Analysis: Measure the fluorescence intensity of individual cells over time. Calculate the rate of fluorescence loss (calcein efflux) and compare the rates between control, NDF-treated, and NDF + this compound-treated cells.

References

- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 4. This compound | Gap Channels | Tocris Bioscience [tocris.com]

- 5. lifetein.com [lifetein.com]

- 6. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Inhibition connexin 43 by mimetic peptide Gap27 mediates protective effects on 6-hydroxydopamine induced Parkinson's disease mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Uncoupling Effect: A Technical Guide to the Function of Gap 27 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gap 27 is a synthetic, cell-permeable nonapeptide with the sequence H-Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile-OH.[1] It is a mimetic peptide, corresponding to a specific sequence (amino acids 204-214) on the second extracellular loop of Connexin 43 (Cx43).[1] Primarily known as a reversible inhibitor of Cx43-mediated communication, this compound has become an invaluable tool in dissecting the roles of gap junctions and hemichannels in a multitude of physiological and pathological processes. This guide provides an in-depth technical overview of this compound's function, mechanism of action, and its application in experimental settings, tailored for professionals in research and drug development.

Core Mechanism of Action

This compound functions by directly interacting with the extracellular domains of Cx43, the most ubiquitously expressed connexin protein. This interaction leads to the inhibition of both gap junctional intercellular communication (GJIC) and hemichannel activity.

Inhibition of Gap Junctions: Gap junctions are intercellular channels formed by the docking of two hemichannels (connexons), one from each adjacent cell. These channels facilitate the direct passage of ions, second messengers, and small metabolites, thereby coordinating cellular activities within a tissue. This compound binds to the second extracellular loop of Cx43, a region critical for the proper docking of connexons.[2] This binding sterically hinders the formation of functional gap junction channels, effectively uncoupling adjacent cells. The inhibition of GJIC by this compound is a time-dependent process, with longer exposure times leading to a more pronounced disruption of cell coupling.[2]

Inhibition of Hemichannels: In addition to forming gap junctions, unapposed connexons, known as hemichannels, can also exist on the cell surface. These channels provide a direct conduit between the cytoplasm and the extracellular environment. Under pathological conditions such as ischemia, hemichannel opening can lead to the release of signaling molecules like ATP and glutamate, and an influx of ions, contributing to cellular stress and death. This compound rapidly closes Cx43 hemichannels within minutes of application by binding to the second extracellular loop, preventing the release of cellular contents and mitigating downstream detrimental effects.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on connexin channels and its impact on various cellular processes.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (Gap Junctions) | 20–30 μM | Not specified | [3] |

| IC50 (Hemichannels) | ~161 μM | Not specified | [3] |

| Effective Concentration (GJIC Inhibition) | 50 μM | Keratinocytes, HeLa cells | [1][4] |

| Effective Concentration (Hemichannel Inhibition) | 10-100 μM | Keratinocytes, Fibroblasts | [4] |

| Effective Concentration (Inhibition of Endothelium-Dependent Hyperpolarization) | 500 μM | Guinea-pig isolated internal carotid artery | [5] |

| Effective Concentration (Inhibition of Arterial Relaxation) | 300 μM | Thoracic aorta, Superior mesenteric artery | [5] |

| Cellular Process | Effect of this compound | Quantitative Change | Cell Type/System | Reference |

| Osteoclastic Activity | Decrease | Significant decrease in TRAP-positive cells | Rat osteoclasts | [5] |

| Wound Healing (Scrape Wound Closure) | Enhancement | ~50% increase in closure rate | Adult keratinocytes, Juvenile foreskin fibroblasts | [4] |

| Cell Migration | Enhancement | Average velocity increased by 2.5 µm/h | Juvenile foreskin fibroblasts | [6] |

| Gene Expression (TGF-β1) | Upregulation | Elevated gene expression after 7 days | Rat corneas (in vivo) | [7] |

| Gene Expression (TNF-α) | Upregulation | Elevated gene expression after 7 days | Rat corneas (in vivo) | [7] |

| Protein Expression (Cx43) | Reduction | ~50% decrease after 24h | Juvenile foreskin and adult keratinocytes | [4] |

| Protein Phosphorylation (pSmad3) | Enhancement | Increased pSmad3 levels after 24h | Juvenile and adult dermal fibroblasts | [4] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Scrape Wound Healing Assay

This assay is used to assess the effect of this compound on collective cell migration.

Protocol:

-

Seed cells in a multi-well plate and culture until a confluent monolayer is formed.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Gently wash with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh culture medium containing the desired concentration of this compound (e.g., 100 nM - 100 µM) or a vehicle control. A scrambled peptide control should also be included.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.

-

Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated relative to the initial area.

Scrape Loading Dye Transfer (SLDT) Assay for Gap Junctional Intercellular Communication (GJIC)

This method assesses the extent of cell-to-cell communication through gap junctions.

Protocol:

-

Culture cells to confluence on coverslips or in multi-well plates.

-

Prepare a loading solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 1 mg/mL) and a gap junction-impermeable dye of a different color (e.g., Rhodamine Dextran, 1 mg/mL) in PBS.

-

Remove the culture medium and briefly rinse the cells with PBS.

-

Add the loading solution to the cells.

-

Create a "scrape" across the cell monolayer using a sharp blade or needle. The cells along the scrape will be transiently permeabilized and take up the dyes.

-

Incubate for a short period (e.g., 2-5 minutes) to allow dye loading.

-

Wash the cells thoroughly with PBS to remove extracellular dye.

-

Add fresh culture medium (with or without this compound) and incubate for a period (e.g., 30 minutes to 2 hours) to allow for dye transfer to adjacent cells.

-

Fix the cells with 4% paraformaldehyde.

-

Visualize the cells using fluorescence microscopy. The extent of GJIC is determined by the distance the gap junction-permeable dye has traveled from the scrape line, as indicated by the cells that are positive for the permeable dye but negative for the impermeable dye.

Dye Uptake Assay for Hemichannel Activity

This assay measures the opening of hemichannels by assessing the uptake of a membrane-impermeant fluorescent dye.

Protocol:

-

Culture cells on glass coverslips or in multi-well plates.

-

Prepare a solution of a fluorescent dye that can pass through open hemichannels, such as propidium iodide (PI) or ethidium bromide (EtBr), in a low-calcium or calcium-free buffer (to induce hemichannel opening).

-

Pre-incubate the cells with this compound (e.g., 10-100 µM) or a vehicle control for a specified time (e.g., 15-30 minutes).

-

Replace the medium with the dye-containing, low-calcium buffer.

-

Incubate for a defined period (e.g., 5-15 minutes).

-

Wash the cells with PBS to remove extracellular dye.

-

Analyze the dye uptake by fluorescence microscopy or flow cytometry. A reduction in the number of fluorescent cells in the this compound-treated group compared to the control indicates inhibition of hemichannel activity.

Signaling Pathways and Visualizations

This compound's modulation of connexin channels can have significant downstream effects on intracellular signaling pathways.

Mechanism of this compound Inhibition

The primary mechanism involves the binding of this compound to the second extracellular loop of Cx43, preventing the docking of hemichannels to form a complete gap junction and promoting the closure of existing hemichannels.

Caption: Mechanism of this compound inhibition of Cx43 channels.

Experimental Workflow for Assessing GJIC

The scrape loading dye transfer assay is a common method to visualize the effect of this compound on gap junctional intercellular communication.

References

- 1. ovid.com [ovid.com]

- 2. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imbalance between pSmad3 and Notch induces CDK inhibitors in old muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell motility in models of wounded human skin is improved by Gap27 despite raised glucose, insulin and IGFBP-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Connexin hemichannel and pannexin channel electrophysiology: How do they differ? - PMC [pmc.ncbi.nlm.nih.gov]

Gap 27: A Deep Dive into its Role in Gap Junction Intercellular Communication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gap 27, a connexin-mimetic peptide, and its critical role in the modulation of gap junction intercellular communication (GJIC). We will delve into its mechanism of action, summarize key quantitative data, detail experimental protocols for its use, and visualize complex signaling pathways and workflows.

Introduction to this compound and Gap Junctions

Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of ions, second messengers, and small metabolites. This communication is fundamental for coordinating cellular activities in tissues. These channels are formed by two hemichannels, or connexons, one from each of the opposing cells. Each connexon is a hexamer of connexin proteins.

This compound is a synthetic nonapeptide that corresponds to a specific extracellular loop sequence of connexin 43 (Cx43), the most ubiquitously expressed connexin. Its sequence, SRPTEKTIFII, allows it to competitively inhibit the docking of connexons, thereby blocking the formation of functional gap junction channels. This targeted inhibition makes this compound an invaluable tool for studying the physiological and pathological roles of GJIC.

Mechanism of Action

This compound functions as a specific, reversible inhibitor of gap junction formation. By mimicking a portion of the second extracellular loop of Cx43, it is thought to bind to the docking site of opposing connexons, sterically hindering the proper alignment and formation of a complete gap junction channel. This action is specific to the formation of new channels and does not affect pre-existing, functional gap junctions. This specificity allows researchers to investigate processes that rely on the dynamic formation of cell-to-cell communication.

The reversibility of this compound's inhibitory effect is a key advantage. Upon removal of the peptide from the extracellular environment, the formation of new gap junction channels can resume, allowing for the study of recovery and the temporal dynamics of GJIC.

Quantitative Data on this compound

The following tables summarize key quantitative parameters related to the efficacy and application of this compound.

| Parameter | Value | Cell Type / System | Reference |

| Effective Concentration | 100 - 250 µM | Various (e.g., Cardiomyocytes, Neurons) | |

| Incubation Time | 1 - 4 hours | Dependent on cell type and process | |

| Inhibition of Dye Transfer | ~50-80% reduction | Multiple cell lines | |

| Specificity | Primarily Cx43, some effects on Cx37 |

Note: The effective concentration and incubation time can vary significantly depending on the cell type, the specific connexin isoform expressed, and the experimental conditions. It is crucial to optimize these parameters for each new experimental setup.

Key Experimental Protocols

Detailed methodologies for studying the effects of this compound on GJIC are provided below.

Scrape-Loading Dye Transfer Assay

This technique is a common method to assess GJIC by observing the transfer of a low molecular weight fluorescent dye from a loaded cell to its neighbors.

Protocol:

-

Cell Culture: Plate cells to form a confluent monolayer.

-

Pre-incubation: Treat the cells with the desired concentration of this compound (or vehicle control) for the optimized incubation time.

-

Scrape-Loading: Create a "scrape" or scratch in the cell monolayer using a sterile scalpel blade or needle in the presence of a fluorescent dye solution (e.g., Lucifer Yellow, 1 mg/mL in PBS).

-

Incubation: Allow the dye to load into the cells along the scrape line for 5-10 minutes.

-

Washing: Gently wash the cells multiple times with PBS to remove extracellular dye.

-

Imaging: Immediately visualize the cells using a fluorescence microscope.

-

Quantification: Measure the distance of dye transfer from the scrape line or count the number of fluorescent cells perpendicular to the scrape. Compare the extent of dye transfer between this compound-treated and control cultures.

Electrophysiological Measurement (Dual Whole-Cell Patch Clamp)

This gold-standard technique directly measures the electrical coupling between two adjacent cells.

Protocol:

-

Cell Preparation: Identify a pair of adjacent, visually coupled cells in a culture dish.

-

Patching: Establish a whole-cell patch clamp configuration on both cells using two separate micropipettes and amplifiers.

-

Voltage Protocol: Clamp the voltage of one cell (the "driver" cell) and apply a series of voltage steps.

-

Current Measurement: Record the junctional current (Ij) that flows into the second cell (the "recipient" cell) in response to the voltage steps in the driver cell.

-

Conductance Calculation: Calculate the junctional conductance (gj) using the formula: gj = Ij / (Vdriver - Vrecipient).

-

This compound Application: Perfuse the cells with a solution containing this compound and repeat the measurements to determine the effect on junctional conductance.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to this compound's mechanism and its application in research.

Caption: Mechanism of this compound inhibition of gap junction formation.

Caption: Experimental workflow for the scrape-loading dye transfer assay.

Caption: Role of GJIC in coordinating cellular responses.

Applications in Drug Development and Research

The ability of this compound to specifically and reversibly inhibit GJIC has made it an indispensable tool in several research areas:

-

Cancer Biology: Investigating the role of GJIC in tumor growth, metastasis, and resistance to chemotherapy.

-

Neuroscience: Studying the function of gap junctions in neuronal synchronization, synaptic plasticity, and the propagation of spreading depression.

-

Cardiology: Elucidating the importance of electrical coupling in cardiac arrhythmia and ischemic preconditioning.

-

Developmental Biology: Understanding the role of direct cell-cell communication in tissue patterning and organogenesis.

In drug development, this compound can be used as a tool to determine if a drug candidate's mechanism of action involves the modulation of GJIC. By observing whether this compound can mimic or block the effects of a compound, researchers can gain insights into its cellular targets.

Limitations and Considerations

While this compound is a powerful tool, it is essential to be aware of its limitations:

-

Specificity: Although it primarily targets Cx43, some cross-reactivity with other connexin isoforms, such as Cx37, has been reported.

-

Off-target effects: As with any peptide-based inhibitor, the potential for off-target effects should be considered and controlled for.

-

Delivery: Being a peptide, its delivery in vivo can be challenging due to proteolytic degradation.

Conclusion

This compound is a well-established and valuable pharmacological tool for the targeted inhibition of gap junction intercellular communication. Its specific and reversible mechanism of action allows for the detailed investigation of the myriad processes that rely on direct cell-to-cell communication. By understanding its properties and employing the appropriate experimental protocols, researchers and drug development professionals can continue to unravel the complex roles of gap junctions in health and disease.

The Biological Effects of Gap 27 on Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gap 27 is a synthetic mimetic peptide that corresponds to a specific sequence on the second extracellular loop of Connexin 43 (Cx43), a ubiquitous protein forming gap junctions and hemichannels in most cell types.[1] As a potent and reversible inhibitor of connexin-mediated communication, this compound has emerged as a critical tool in elucidating the multifaceted roles of intercellular signaling in a wide array of physiological and pathological processes.[2] This technical guide provides an in-depth analysis of the biological effects of this compound on cell signaling, with a focus on its mechanism of action, impact on key signaling pathways, and its implications for therapeutic development.

Mechanism of Action

This compound primarily functions by binding to the second extracellular loop of Connexin 43.[3][4][5] This interaction leads to a rapid closure of Cx43 hemichannels within minutes, followed by a more delayed disruption of gap junctional intercellular communication (GJIC), which typically occurs after 30 minutes or longer.[3][5] The proposed mechanism involves the peptide binding to Cx43 hemichannels, which then move laterally towards the edges of gap junction plaques and are subsequently internalized.[3][5] This process effectively blocks the exchange of ions and small molecules between adjacent cells and between the cell and the extracellular environment.

It is important to note that while this compound is a specific inhibitor of Cx43-mediated communication, it does not alter the expression levels of the Cx43 protein itself.[2]

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, primarily through its inhibition of Cx43 function.

Intracellular Calcium Signaling

Gap junction channels and hemichannels are permeable to calcium ions (Ca2+), a critical second messenger in numerous cellular processes.[6][7] By blocking these channels, this compound can significantly alter intracellular calcium dynamics. Studies have shown that this compound inhibits the potentiation of Cx43 hemichannel currents induced by elevated intracellular calcium.[8] This suggests that under pathological conditions associated with increased intracellular Ca2+, such as ischemia, this compound can counteract the detrimental opening of hemichannels.[8] Furthermore, this compound has been shown to inhibit ATP release triggered by increases in intracellular calcium.[9][10]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, differentiation, and survival.[11][12] While direct interaction between this compound and components of the MAPK/ERK pathway has not been extensively documented, its influence is often observed as a downstream consequence of its effects on Cx43 and other signaling events. For instance, in the context of hepatocellular carcinoma, the suppression of a G-protein coupled receptor (GPR27) has been shown to block the MAPK/ERK signaling pathway, leading to inhibited cell proliferation.[13] Although this study does not directly involve this compound, it highlights a potential link between membrane protein function and this critical pathway. Some studies have also shown that Cx43 can sequester activated ERK in the cytoplasm, influencing cell cycle progression.[14] By modulating Cx43 function, this compound could indirectly impact ERK signaling.

TGF-β/Smad Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in wound healing, cell growth, and extracellular matrix production.[15] Research has indicated that both this compound and siRNA-mediated knockdown of Cx43 can enhance the expression of pSmad3, a key downstream effector of the TGF-β pathway, in certain cell types.[1] This suggests that the inhibition of Cx43-mediated communication by this compound can activate TGF-β signaling, which may contribute to its observed effects on cell migration and wound closure.[1][15]

Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) is a family of enzymes involved in controlling the function of other proteins through phosphorylation.[16] The phosphorylation of Cx43 by PKC has been shown to regulate gap junction communication.[16][17] While this compound's direct effect on PKC activity is not established, it is known to induce the phosphorylation of Cx43 at Serine 368, which in turn reduces gap junction communication.[18] This suggests a complex interplay where this compound can influence the phosphorylation state of Cx43, a process that is also regulated by PKC.

Quantitative Effects of this compound on Cellular Processes

The following tables summarize the quantitative effects of this compound as reported in various experimental settings.

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| Gap Junction Communication | Human Keratinocytes | Not Specified | 40% reduction in dye transfer | [18] |

| Hemichannel Activity | Adult Keratinocytes, Juvenile Foreskin Fibroblasts, Human Neonatal Fibroblasts, Adult Dermal Fibroblasts | 10-100 µM | Dose-responsive inhibition of ATP release | [1] |

| Wound Closure | Adult Keratinocytes, Juvenile Foreskin Fibroblasts | 100 nM - 100 µM | ~50% enhancement in scrape wound closure rates | [1] |

| Cell Proliferation | Postnatal Neural Progenitor Cells | 300 µM | Significant reduction in BrdU incorporation (to 73.3% of control) | [19] |

| Arterial Relaxation | Thoracic Aorta, Superior Mesenteric Artery | 300 µM | 40% inhibition of relaxation | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to study the effects of this compound.

Dye Transfer Assay (Scrape Loading)

This method is used to assess gap junctional intercellular communication.

-

Cell Culture: Cells are grown to confluence on a suitable substrate.

-

Scraping: A sharp instrument (e.g., a scalpel blade) is used to create a linear scratch in the cell monolayer.

-

Dye Loading: A solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye (e.g., Rhodamine Dextran) is added to the culture. The dyes enter the cells along the scrape line.

-

Incubation: The cells are incubated for a specific period (e.g., 5-15 minutes) to allow for dye transfer.

-

Washing: The dye solution is removed, and the cells are washed with a buffered saline solution.

-

Imaging: The extent of dye transfer from the scraped cells to the adjacent, intact cells is visualized and quantified using fluorescence microscopy.

Hemichannel Activity Assay (ATP Release)

This protocol measures the release of ATP through hemichannels.

-

Cell Culture: Cells are plated in a suitable multi-well plate.

-

Treatment: Cells are pre-incubated with this compound or a control peptide for a specified duration.

-

Stimulation: Hemichannel opening is induced by a stimulus, such as a calcium-free medium or a calcium ionophore.

-

Sample Collection: The extracellular medium is collected at various time points.

-

ATP Measurement: The concentration of ATP in the collected medium is quantified using a luciferin-luciferase-based assay. The luminescence produced is proportional to the ATP concentration.

Cell Migration Assay (Scrape Wound Healing)

This assay evaluates the effect of this compound on cell migration.

-

Cell Culture: Cells are grown to a confluent monolayer in a multi-well plate.

-

Wound Creation: A sterile pipette tip is used to create a uniform, cell-free "wound" in the monolayer.

-

Treatment: The culture medium is replaced with fresh medium containing this compound or a control.

-

Time-Lapse Imaging: The wound area is imaged at regular intervals (e.g., every 2-4 hours) over a period of 24-48 hours using an inverted microscope with a camera.

-

Analysis: The rate of wound closure is quantified by measuring the change in the cell-free area over time using image analysis software.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to determine the levels of total and phosphorylated proteins.

-

Cell Lysis: Cells are treated with this compound and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein and its phosphorylation state.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target protein (e.g., Cx43, p-Smad3) and a loading control (e.g., GAPDH).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on an imager.

Visualizations of Signaling Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

References

- 1. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Why strengthening gap junctions may hinder action potential propagation [frontiersin.org]

- 8. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular calcium changes trigger connexin 32 hemichannel opening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.unipd.it [research.unipd.it]

- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GPR27 Regulates Hepatocellular Carcinoma Progression via MAPK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. life-science-alliance.org [life-science-alliance.org]

- 15. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems [mdpi.com]

- 16. Phosphorylation of the 27-kDa gap junction protein by protein kinase C in vitro and in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Connexin 43 Modulator Gap 27: A Technical Guide to its Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gap 27 is a synthetic undecapeptide that has emerged as a critical tool in the study of connexin-mediated intercellular communication. Derived from the second extracellular loop of Connexin 43 (Cx43), this compound acts as a mimetic peptide, competitively inhibiting the function of both gap junction channels and hemichannels.[1][2] Its development has provided researchers with a valuable pharmacological agent to probe the intricate roles of direct cell-to-cell communication in a myriad of physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Physicochemical Properties and Structure

This compound is a peptide with the amino acid sequence Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile (SRPTEKTIFII) .[2][3] This sequence corresponds to amino acids 204–214 of the second extracellular loop of human Connexin 43.[3]

| Property | Value | Reference |

| Molecular Formula | C₆₀H₁₀₁N₁₅O₁₇ | [4] |

| Molecular Weight | 1304.5 Da | [4] |

| CAS Number | 198284-64-9 | [4] |

| Solubility | Soluble in water and DMSO | [5] |

Mechanism of Action

This compound exerts its inhibitory effects by binding to the extracellular loops of Connexin 43, thereby interfering with the proper formation and function of both gap junction channels and hemichannels.[2]

-

Hemichannel Inhibition: this compound rapidly inhibits the opening of Cx43 hemichannels, which are pores on the cell surface that allow for the exchange of ions and small molecules between the cytoplasm and the extracellular environment. This inhibition occurs within minutes of application.[2]

-

Gap Junction Inhibition: At later time points (typically 30 minutes or longer), this compound disrupts gap junctional intercellular communication (GJIC). It is thought to interfere with the docking of connexons from adjacent cells, a crucial step in the formation of functional gap junction channels.[2]

The dual inhibitory action of this compound makes it a potent modulator of cellular communication, affecting processes such as calcium wave propagation, ATP release, and the transfer of signaling molecules between cells.

Quantitative Data

| Assay | Cell Type/System | Concentration/IC50 | Effect | Reference(s) |

| Inhibition of Intercellular Ca²⁺-wave Propagation | MDCK and Rabbit Tracheal Epithelial Cells | IC50: 66 pM (for lipidated SRPTEKT-Hdc) | Inhibition of Ca²⁺ wave propagation | [6] |

| Inhibition of Cx43 Hemichannel Unitary Currents | HeLa cells stably transfected with Cx43 | 160 µM (Gap26), 200 µM (Gap27) | Reduction of unitary current events | [7] |

| Inhibition of Arterial Relaxation | Endothelium-intact vessels | 300 µM | 40% inhibition of relaxation in thoracic aorta and superior mesenteric artery | [5] |

| Abolishment of Acetylcholine-induced Hyperpolarization | Guinea-pig isolated internal carotid artery | 500 µM | Essential abolishment of hyperpolarization | [5] |

| Inhibition of Dye Spread (GJIC) | Porcine and human ex vivo skin models | Not specified | Decrease in dye spread | [8] |

| Attenuation of Hemichannel Function | Human keratinocytes and fibroblasts | Not specified | Decrease in dye uptake through hemichannels | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.

Scrape-Loading Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)

This assay is a rapid and straightforward method to assess the functionality of gap junctions.[9][10][11]

Principle: A fluorescent dye, such as Lucifer Yellow (MW 457.2), is introduced into a population of cells by creating a physical "scrape" in the cell monolayer. In cells with functional gap junctions, the dye will transfer to adjacent, non-scraped cells. The extent of dye transfer is inversely proportional to the level of gap junction inhibition.

Protocol:

-

Cell Culture: Plate cells to form a confluent monolayer in a petri dish or on a coverslip.

-

Pre-treatment: Incubate the cells with the desired concentration of this compound or vehicle control for the appropriate time (e.g., 30 minutes to several hours).

-

Washing: Gently wash the cell monolayer twice with phosphate-buffered saline (PBS) containing Ca²⁺ and Mg²⁺.

-

Scrape Loading: Add a solution of 0.05% Lucifer Yellow in PBS to the cells. Immediately create a scrape across the monolayer using a sharp instrument (e.g., a scalpel blade or a 26-gauge needle).

-

Incubation: Incubate the cells with the dye solution for 2-5 minutes at room temperature to allow dye uptake by the scraped cells.

-

Washing: Wash the cells three times with PBS to remove extracellular dye.

-

Dye Transfer: Add fresh, pre-warmed culture medium and incubate for an additional 5-10 minutes to allow for dye transfer to neighboring cells.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes.

-

Imaging: Mount the coverslip and visualize the cells using a fluorescence microscope.

-

Quantification: The extent of GJIC can be quantified by measuring the distance of dye migration from the scrape line or by counting the number of fluorescent cells extending from the scrape.

ATP Release Assay for Hemichannel Function

This assay measures the release of ATP from cells, a process often mediated by connexin hemichannels.[12][13][14]

Principle: The opening of hemichannels allows for the release of intracellular ATP into the extracellular medium. This released ATP can be quantified using a luciferin-luciferase-based assay, where the amount of light produced is directly proportional to the ATP concentration.

Protocol:

-

Cell Culture: Seed cells in a 96-well white, opaque plate and grow to confluency.

-

Pre-treatment: Pre-incubate the cells with this compound or vehicle control for the desired time (e.g., 15-30 minutes).

-

Stimulation (Optional): Induce hemichannel opening by replacing the medium with a low-calcium or calcium-free buffer.

-

Sample Collection: Collect a small aliquot of the extracellular medium at various time points.

-

ATP Measurement:

-

Prepare an ATP standard curve.

-

Add the collected samples and standards to a new 96-well plate.

-

Add a luciferin-luciferase reagent to each well.

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the concentration of ATP in the samples based on the standard curve.

Transwell Migration Assay

This assay assesses the effect of this compound on cell migration.[9][15][16]

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The ability of cells to migrate through the pores to the lower side of the membrane is quantified.

Protocol:

-

Preparation: Rehydrate the Transwell inserts (typically with 8 µm pores) with serum-free medium.

-

Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower wells of a 24-well plate.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. The medium in the upper chamber should also contain the desired concentration of this compound or vehicle control.

-

Incubation: Incubate the plate for a period sufficient for cell migration to occur (e.g., 6-24 hours), depending on the cell type.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution such as Crystal Violet.

-

Imaging and Quantification: After washing and drying, image the stained cells. The number of migrated cells can be quantified by counting cells in several random fields of view or by eluting the stain and measuring its absorbance.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate key signaling pathways, particularly in the context of wound healing and inflammation.

TGF-β Signaling Pathway

This compound has been implicated in the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. Specifically, studies have shown that this compound can enhance the expression of phosphorylated Smad3 (pSmad3), a key downstream effector of the canonical TGF-β pathway.[16]

Caption: Modulation of TGF-β/Smad3 signaling by this compound.

Experimental Workflow for Evaluating this compound Efficacy

A typical workflow to assess the biological effects of this compound involves a series of in vitro assays.

Caption: A generalized experimental workflow for investigating the effects of this compound.

This compound and Inflammatory Signaling

While the direct interaction of this compound with specific inflammatory signaling pathways is still an area of active research, its ability to modulate ATP release is highly relevant to inflammation. Extracellular ATP acts as a damage-associated molecular pattern (DAMP), activating purinergic receptors on immune cells and triggering the release of pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting ATP release, this compound can indirectly dampen inflammatory responses.

References

- 1. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]

- 3. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]

- 4. This compound, gap junction blocking peptide (CAS 198284-64-9) | Abcam [abcam.com]

- 5. This compound | Gap Channels | Tocris Bioscience [tocris.com]

- 6. gap-26.com [gap-26.com]

- 7. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stackscientific.nd.edu [stackscientific.nd.edu]

- 10. researchgate.net [researchgate.net]

- 11. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ATP Assays | What is an ATP Assay? [promega.jp]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

- 16. clyte.tech [clyte.tech]

Whitepaper: A Technical Guide to the Preliminary Investigation of Gap 27 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive framework for conducting a preliminary investigation of Gap 27, a connexin-43 (Cx43) mimetic peptide, in a given cell line. It outlines core experimental protocols, data presentation standards, and visual guides to mechanisms and workflows.

Introduction to this compound

This compound is a synthetic peptide with a sequence homologous to the second extracellular loop of Connexin 43 (Cx43), the most widely expressed gap junction protein.[1][2] It serves as a specific and reversible inhibitor of Cx43-mediated intercellular communication.[1] The primary mechanism of this compound involves binding to the extracellular loop of Cx43, which prevents the proper docking of connexons from adjacent cells to form functional gap junction channels.[3][4] This action disrupts the direct cell-to-cell exchange of ions, second messengers (like cAMP and IP₃), and small metabolites.[3][5]

Beyond its role in blocking gap junctional intercellular communication (GJIC), evidence indicates that this compound also rapidly inhibits Cx43 hemichannels—unapposed connexons on the cell surface that mediate paracrine signaling by releasing molecules like ATP and glutamate into the extracellular environment.[1][6][7] The inhibition of hemichannels often occurs more rapidly and at lower concentrations than the disruption of established gap junction plaques.[3][4][8]

This dual functionality makes this compound a valuable tool for dissecting the roles of Cx43 in various physiological and pathological processes, including wound healing, cardiac function, and cancer progression.[1][7][9][10] A preliminary investigation is crucial to characterize its effects in a specific cell line of interest.

Mechanism of Action

The mechanism of this compound involves a two-fold action targeting Connexin 43. It first binds to the extracellular loops of Cx43 hemichannels, inducing a conformational change that leads to channel closure. This initial action is rapid, often occurring within minutes. Subsequently, by preventing these hemichannels from docking with counterparts on neighboring cells, this compound disrupts the formation and stability of gap junction channels, leading to diminished cell-to-cell communication.

Recommended Experimental Workflow

A preliminary investigation of this compound should follow a logical progression to ensure that observed effects are specific and not artifacts of cytotoxicity. The workflow begins by determining the peptide's toxicity profile, followed by functional assays to confirm its inhibitory action on both gap junctions and hemichannels.

Experimental Protocols

The following sections detail the methodologies for the core experiments. It is critical to note that these are generalized protocols and must be optimized for the specific cell line being investigated (e.g., cell seeding density, incubation times).

Protocol 1: Cytotoxicity Assay

Principle: Before assessing functional effects, it is essential to determine the concentration range at which this compound is not toxic to the cells. Cytotoxicity assays measure cell viability or membrane integrity after exposure to the compound.[11][12] Common methods include assessing metabolic activity (MTT, MTS, CellTiter-Glo) or membrane permeability (LDH release, Trypan Blue, Propidium Iodide).[11][12][13][14]

Methodology (General)

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound. Perform serial dilutions in complete culture medium to create a range of concentrations to be tested (e.g., 1 µM to 500 µM).[15]

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a period relevant to the functional assays (e.g., 4, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂).

-

Assay: Perform the chosen viability/cytotoxicity assay according to the manufacturer's protocol (e.g., add MTS reagent and incubate for 1-4 hours).

-

Measurement: Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Analysis: Normalize the data to the negative control (100% viability) and plot cell viability (%) against this compound concentration to determine the non-toxic dose range.

Protocol 2: Scrape-Loading Dye Transfer (SL/DT) Assay

Principle: The SL/DT assay is a robust method to assess functional GJIC.[16][17][18] A physical scrape is made to a confluent cell monolayer in the presence of a low-molecular-weight, gap junction-permeable fluorescent dye (e.g., Lucifer Yellow).[19][20] The dye enters the damaged cells along the scrape line and subsequently passes into adjacent, intact cells through functional gap junctions. The extent of dye transfer is a measure of GJIC.

Methodology

-

Cell Plating: Grow cells to a confluent monolayer on coverslips or in 6-well plates.

-

Pre-treatment: Incubate the cells with various non-toxic concentrations of this compound (determined from Protocol 1) or a vehicle control for a specified time (e.g., 30 minutes to 4 hours).

-

Dye Solution: Prepare a solution of Lucifer Yellow (e.g., 0.5-1% w/v) in a buffered salt solution like PBS.

-

Scraping: Remove the treatment medium, rinse the monolayer once with PBS, and add the dye solution. Immediately create a sharp, clean scrape through the monolayer using a sterile needle or pipette tip.[19]

-

Incubation: Allow the dye to load and transfer for a short period (typically 2-8 minutes).[19]

-

Washing and Fixation: Quickly and thoroughly wash the cells multiple times with PBS to remove extracellular dye. Fix the cells with 4% paraformaldehyde for 15-20 minutes.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images of the scrape line.

-

Analysis: Quantify the extent of dye transfer by measuring the distance the dye has migrated perpendicular to the scrape line or by counting the number of fluorescent cell rows. Compare the dye spread in this compound-treated samples to the control.

Protocol 3: Hemichannel Activity Assay (ATP Release)

Principle: Functional Cx43 hemichannels open in response to certain stimuli, such as low extracellular Ca²⁺, and release signaling molecules like ATP.[5] Measuring the amount of ATP released into the supernatant provides a direct assessment of hemichannel activity. This compound is expected to inhibit this release.[8]

Methodology

-

Cell Culture and Treatment: Plate cells to high confluency in 24- or 48-well plates. Pre-treat with non-toxic concentrations of this compound or vehicle control for a short duration (e.g., 15-30 minutes), as hemichannel effects are rapid.[3]

-

Induction of Opening: Wash the cells with a buffer containing normal Ca²⁺. To trigger hemichannel opening, replace this with a low-Ca²⁺ buffer (or Ca²⁺-free buffer) and incubate for 5-15 minutes.

-

Supernatant Collection: Carefully collect the extracellular buffer from each well.

-

ATP Measurement: Measure the ATP concentration in the collected supernatant using a commercial bioluminescence assay kit (e.g., luciferin-luciferase based).

-

Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay). Normalize the amount of released ATP to the total protein content for each well to account for variations in cell number.

-

Analysis: Compare the normalized ATP release in this compound-treated cells to the control to determine the extent of hemichannel inhibition.

Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate clear interpretation and comparison.

Table 1: Cytotoxicity of this compound

| Concentration (µM) | Cell Viability (%) ± SD (24h) |

|---|---|

| 0 (Control) | 100.0 ± 4.5 |

| 50 | 98.7 ± 5.1 |

| 100 | 97.2 ± 4.8 |

| 200 | 95.5 ± 6.2 |

| 300 | 88.1 ± 7.3 |

| 500 | 65.4 ± 8.9 |

Note: Data are representative and should be generated for the specific cell line.

Table 2: Functional Inhibition by this compound

| Assay Type | Treatment | Endpoint Measurement | Result (% of Control) ± SD |

|---|---|---|---|

| GJIC (SL/DT) | 150 µM this compound (2h) | Dye Transfer Distance (µm) | 35.2 ± 8.1 |

| Hemichannel Activity | 100 µM this compound (30m) | Stimulated ATP Release (pmol/mg protein) | 28.9 ± 6.5 |

Note: Effective concentrations for inhibiting GJIC and hemichannels can differ.[8] Data are representative.

Associated Signaling Pathways

Connexin 43 is not merely a channel-forming protein; it is a hub for various signaling pathways that regulate cell behavior. Its C-terminal tail can interact with proteins involved in pathways like ERK, PKC, and PKA, influencing processes such as cell proliferation and gene expression.[5][21] Furthermore, hemichannel-mediated ATP release can activate purinergic receptors on the same or neighboring cells, triggering downstream Ca²⁺ and cAMP signaling.[7] Understanding these connections is vital for interpreting the broader consequences of this compound treatment.

References

- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Connexin43 and the intercellular signaling network regulating skeletal remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Connexin 43 signalling and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. Cell viability assays | Abcam [abcam.com]

- 13. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CellTox™ Green Cytotoxicity Assay Protocol [france.promega.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Scrape Loading/Dye Transfer Assay. | Semantic Scholar [semanticscholar.org]

- 19. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]

- 20. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cx43 and Associated Cell Signaling Pathways Regulate Tunneling Nanotubes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Gap 27 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Gap 27, a connexin-mimetic peptide, in cell culture. Detailed protocols for key assays and a summary of its effects on cellular processes are included to facilitate its application in research and drug development.

Introduction

This compound is a synthetic peptide that acts as a specific and reversible inhibitor of gap junctions formed by Connexin 43 (Cx43).[1] Its amino acid sequence, SRPTEKTIFII, corresponds to a portion of the second extracellular loop of Cx43.[2] By binding to this region, this compound blocks the docking of connexons, thereby inhibiting gap junctional intercellular communication (GJIC) and the function of Cx43 hemichannels.[2][3] This targeted inhibition makes this compound a valuable tool for studying the roles of Cx43-mediated communication in various cellular processes, including cell migration, proliferation, and wound healing.[1][4][5]

Mechanism of Action

This compound exerts its inhibitory effects through a multi-faceted mechanism targeting Connexin 43, a key protein in direct cell-to-cell communication.

-

Inhibition of Gap Junctional Intercellular Communication (GJIC): this compound binds to the second extracellular loop of Cx43, preventing the proper docking of two connexons (hemichannels) from adjacent cells. This steric hindrance effectively blocks the formation of functional gap junction channels, thereby inhibiting the direct passage of small molecules and ions between cells. This disruption of GJIC can occur within minutes to hours of exposure.[2]

-

Modulation of Hemichannel Activity: In addition to blocking gap junctions, this compound can also inhibit the opening of unapposed Cx43 hemichannels.[3] These hemichannels provide a conduit for communication between the intracellular and extracellular environments, and their inhibition by this compound can prevent the release of signaling molecules like ATP and the uptake of molecules such as dyes.[3]

The functional consequences of this compound-mediated inhibition of Cx43 are context-dependent and can influence a variety of cellular signaling pathways. For instance, in the context of wound healing, the temporary disruption of GJIC by this compound can promote cell migration and proliferation.[4][6][7] This is thought to be mediated, in part, by alterations in signaling pathways such as the TGF-β/pSmad3 pathway.[7]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various cell culture applications.

| Application | Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |

| Inhibition of GJIC | Human Keratinocytes and Fibroblasts | 50 µM | Not Specified | Effective inhibition of gap junction coupling | [8] |

| Inhibition of Hemichannels | HeLa cells expressing Cx43 | 200 µM | 30 minutes | Reduction of unitary hemichannel currents | [3] |

| Cardiomyocytes | 200 µM | 5 minutes | Inhibition of Ca2+-potentiated Cx43 hemichannel activity | [3] | |

| Astrocytes | Not Specified | Not Specified | Blocks hemichannel activity | [9] | |

| Promotion of Cell Migration | Human Dermal Fibroblasts | Not Specified | Not Specified | Increased cell migration | [5] |

| Adult Keratinocytes (AK) and Juvenile Foreskin Fibroblasts (JFF) | 100 nM - 100 µM | 24 hours | Enhanced scrape wound closure rates by ~50% | [7] | |

| Human Corneal Epithelial Cells (HCEC) | Not Specified | 1 hour | Accelerated wound closure in vitro by 27.27% | [10] | |

| Promotion of Cell Proliferation | Human Neonatal Dermal Fibroblasts (HNDF) | Not Specified | Not Specified | Enhanced cell proliferation | [7] |

| Ex vivo wound healing models | Not Specified | Not Specified | Elevated cell proliferation | [6] |

Experimental Protocols

Scrape-Loading Dye Transfer Assay for Assessing GJIC Inhibition

This assay is a common method to qualitatively and semi-quantitatively assess the functionality of gap junctions. The principle involves creating a mechanical "scrape" in a confluent cell monolayer in the presence of a low molecular weight, gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a high molecular weight, gap junction-impermeable dye (e.g., Rhodamine Dextran) as a control for loading.

Materials:

-

Confluent cell monolayers in culture plates or on coverslips

-

This compound peptide and a scrambled control peptide (scGap27)

-

Lucifer Yellow CH, lithium salt (1 mg/mL in HBSS)

-

Rhodamine Dextran (10,000 MW)

-

Hanks' Balanced Salt Solution (HBSS)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to form a confluent monolayer.

-

Pre-treat the cells with the desired concentration of this compound or scGap27 for the specified incubation time (e.g., 1 hour) at 37°C.

-

-

Scrape-Loading:

-

Wash the cell monolayer three times with HBSS.

-

Add the dye solution containing Lucifer Yellow and Rhodamine Dextran to the cells.

-

Using a sterile 26-gauge needle or a sharp scalpel, make a clean, linear scrape across the cell monolayer.[2]

-

Incubate for 5 minutes at room temperature to allow the dye to enter the cells along the scrape line.[2]

-

-

Dye Transfer and Fixation:

-

Wash the monolayer three times with HBSS to remove excess dye.[2]

-

Incubate the cells in fresh, pre-warmed culture medium for an appropriate time (e.g., 5-15 minutes) to allow for the transfer of Lucifer Yellow to adjacent cells through gap junctions.

-

Wash the cells three times with PBS.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips or view the plate directly using a fluorescence microscope.

-

Capture images of the scrape line using appropriate filter sets for Lucifer Yellow (green fluorescence) and Rhodamine Dextran (red fluorescence).

-

Assess GJIC by observing the extent of Lucifer Yellow transfer from the initially loaded cells (red and green) to the neighboring cells (green only). In the presence of functional gap junctions, a gradient of green fluorescence will be observed extending from the scrape line. Inhibition of GJIC by this compound will result in a significant reduction in the spread of Lucifer Yellow compared to the control.

-

Wound Healing / Scratch Assay for Cell Migration

This assay is used to study the effect of this compound on directional cell migration in vitro.

Materials:

-

Confluent cell monolayers in 6-well or 24-well plates

-

This compound peptide and a scrambled control peptide (scGap27)

-

Sterile 200 µL pipette tip or a specialized wound healing insert

-

Culture medium with reduced serum (to minimize proliferation)

-

Phase-contrast microscope with a camera

Protocol:

-

Cell Seeding and Monolayer Formation:

-

Seed cells at a density that will form a confluent monolayer within 24-48 hours.

-

-

Creating the "Wound":

-

Once the monolayer is confluent, create a "scratch" or a cell-free gap.

-

Scratch Method: Use a sterile 200 µL pipette tip to make a straight scratch across the center of the well.

-

Insert Method: Use a commercially available wound healing insert to create a more uniform and reproducible gap.

-

-

Wash the wells gently with PBS to remove dislodged cells.

-

-

Treatment:

-

Add fresh culture medium containing the desired concentration of this compound or scGap27. It is advisable to use a medium with reduced serum (e.g., 1% FBS) to minimize cell proliferation, ensuring that the observed gap closure is primarily due to cell migration.

-

-

Image Acquisition and Analysis:

-

Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., 6, 12, 24, 48 hours), capture images of the same field of view using a phase-contrast microscope.

-

Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

-

The percentage of wound closure can be calculated as: [(Initial Gap Area - Gap Area at Time X) / Initial Gap Area] * 100.

-

Compare the rate of wound closure between this compound-treated and control groups. An increase in the rate of closure suggests that this compound promotes cell migration.

-

Cell Viability Assay (MTT Assay)

It is crucial to assess whether the observed effects of this compound are due to its specific action on gap junctions or a result of cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

This compound peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include untreated cells as a control.

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

-

A significant decrease in cell viability would indicate that the observed effects of this compound at that concentration may be confounded by cytotoxicity.

-

Visualizations

Caption: Mechanism of this compound Inhibition of Gap Junctions.

Caption: Scrape-Loading Dye Transfer Assay Workflow.

Caption: Signaling Consequences of this compound-Mediated Cx43 Inhibition.

References

- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scrape loading–dye transfer assay [bio-protocol.org]

- 3. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The connexin mimetic peptide Gap27 increases human dermal fibroblast migration in hyperglycemic and hyperinsulinemic conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes and Protocols for Blocking Cx43 Hemichannels with Gap 27